N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound features a morpholine ring attached to a phenyl group, which is further connected to a thiophene ring via a carboxamide linkage. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be attached to the phenyl group via a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated phenyl compound.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, where the amine group of the morpholine-phenyl derivative reacts with a carboxylic acid derivative of the thiophene.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis.
Pathways Involved: By inhibiting the QcrB subunit, the compound disrupts the electron transport chain, leading to impaired cellular respiration and energy production in the bacteria.
Comparison with Similar Compounds
Rivaroxaban: A thiophene derivative used as an anticoagulant that targets factor Xa.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness: N-[2-(morpholin-4-yl)phenyl]thiophene-3-carboxamide is unique due to its specific structural features, such as the morpholine ring and the carboxamide linkage, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-10-20-11-12)16-13-3-1-2-4-14(13)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRJGWRXWPTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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